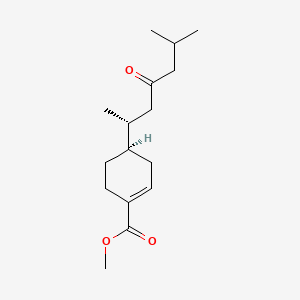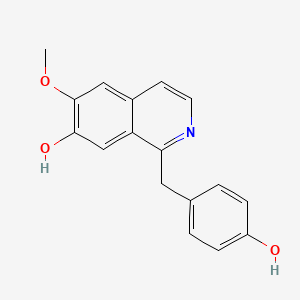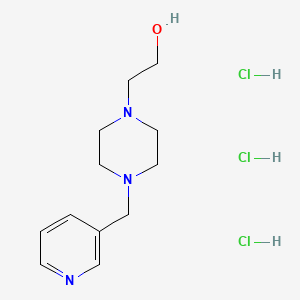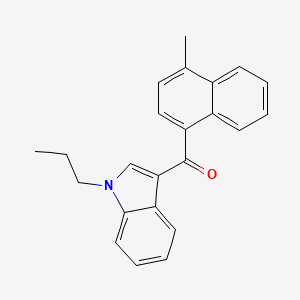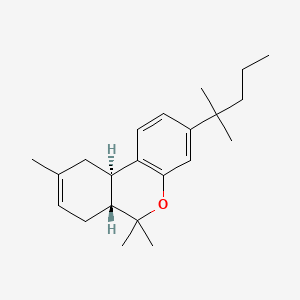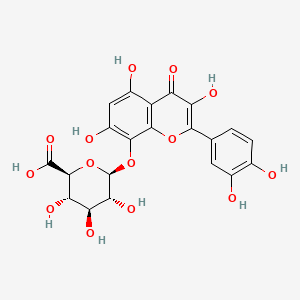
Hibifolin
Overview
Description
It is a naturally occurring compound found in the flowers of Abelmoschus manihot (LinnHibifolin has garnered significant interest due to its diverse biological activities, including anti-inflammatory, neuroprotective, and antibacterial properties .
Mechanism of Action
Target of Action
Hibifolin, a flavonol glycoside, has been identified as a potential inhibitor of two primary targets: Adenosine Deaminase (ADA) and Sortase A (SrtA) . ADA is an enzyme involved in purine metabolism, and its inhibition can lead to an increase in the concentration of adenosine and other purine nucleosides . SrtA is a membrane-bound transpeptidase in Gram-positive bacteria, playing a crucial role in the pathogenesis of infections .
Mode of Action
this compound interacts directly with its targets, leading to their inhibition . In the case of SrtA, this compound binds directly to the protein, reducing its activity . This interaction was confirmed by the finding that the inhibition activities of this compound on mutant SrtA were substantially reduced after mutating the binding sites .
Biochemical Pathways
The inhibition of SrtA by this compound affects the pathogenic behavior of Staphylococcus aureus, including adhesion, invasion, and biofilm formation . This suggests that this compound may interfere with the biochemical pathways involved in bacterial virulence .
Pharmacokinetics
Its ability to inhibit ada and srta suggests that it can reach its targets in the body effectively .
Result of Action
this compound’s action results in a decrease in the virulence of Staphylococcus aureus, including reduced adhesion, invasion, and biofilm formation . It also protects neurons against beta-amyloid-induced neurotoxicity . In combination with cefotaxime, this compound has been shown to protect mice from infection-induced pneumonia .
Action Environment
It’s worth noting that this compound was found to be effective in a pneumonia model established using mice, suggesting that it can function effectively in a living organism .
Biochemical Analysis
Biochemical Properties
Hibifolin interacts with various biomolecules in biochemical reactions. It has been identified as a potential inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism . This compound also directly binds to the Sortase A (SrtA) protein, a key enzyme involved in the virulence of certain bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to decrease the capacity of bacteria to adhere to host cells and form biofilms . In the context of neurotoxicity, this compound protects neurons from damage induced by beta-amyloid, a peptide that forms plaques in the brains of Alzheimer’s disease patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It directly binds to the SrtA protein, inhibiting its activity . This interaction has been confirmed by the reduced inhibition activities of this compound on mutant SrtA after mutating the binding sites .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a potential inhibitor of ADA, an enzyme involved in purine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Hibifolin can be synthesized through the glycosylation of gossypetin with glucuronic acid. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the flavonol glycoside .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly the flowers of Abelmoschus manihot. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hibifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Hibifolin is compared with other flavonol glycosides such as:
Quercetin: Like this compound, quercetin exhibits antioxidant and anti-inflammatory properties but differs in its glycosylation pattern.
Kaempferol: Another flavonol glycoside with similar biological activities but distinct structural features.
Myricetin: Known for its strong antioxidant properties, myricetin shares some similarities with this compound but has additional hydroxyl groups.
This compound stands out due to its unique glycosylation with glucuronic acid, which imparts distinct biological activities and enhances its solubility and bioavailability .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMAMXQPVHXTJ-ORYXKJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203913 | |
| Record name | Hibifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55366-56-8 | |
| Record name | Hibifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hibifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hibifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIBIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


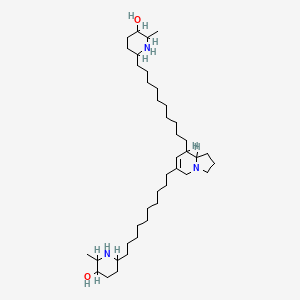
![[(1R)-1-[(1S,2S)-6-[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)
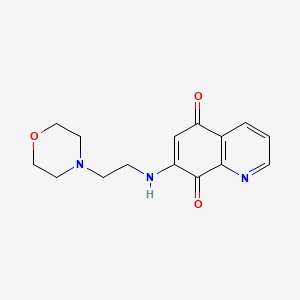
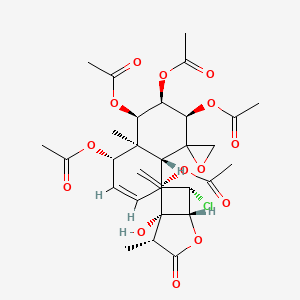
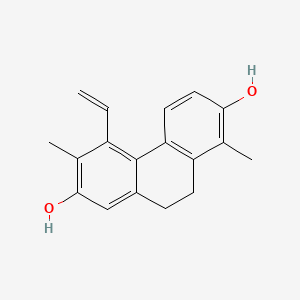
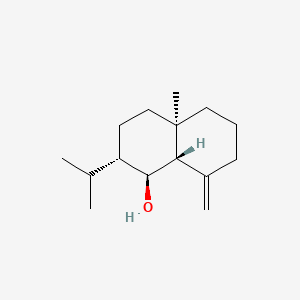
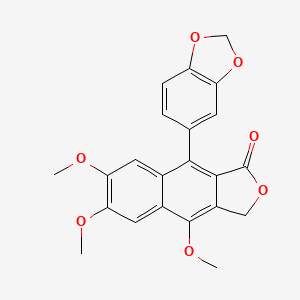
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)
![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)
